molecular formula C14H18N4O2 B2571381 8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034548-89-3

8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one

Numéro de catalogue: B2571381
Numéro CAS: 2034548-89-3
Poids moléculaire: 274.324
Clé InChI: IVAGWUZNGVDEGH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one is a chemical compound based on the privileged pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery due to its resemblance to endogenous nitrogenous bases found in DNA and RNA . This scaffold is recognized as a versatile pharmacophore capable of providing ligands for a variety of cellular receptors and is extensively investigated for its utility as a kinase inhibitor . The specific substitution pattern on this compound, featuring a cyclopropyl group at the N8 position and a (3-methoxypropyl)amino moiety at the C4 position, is designed to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity against kinase targets. Pyrido[2,3-d]pyrimidin-7(8H)-ones have demonstrated potent biological activity across a range of therapeutic areas, with a major focus on oncology . They have been developed as inhibitors for key protein kinases, including Cyclin-Dependent Kinases (CDKs) , Threonine Tyrosine Kinase (TTK) , and PI3Kα . For instance, related compounds have shown promising in vivo efficacy in cancer models, such as HCT-116 human colon cancer xenografts, and some can be administered orally with good bioavailability . The mechanism of action for this class of compounds typically involves competitive inhibition at the ATP-binding site of the target kinase, thereby disrupting phosphorylation signaling cascades that drive cell proliferation and survival in diseases like cancer . This product is intended for non-clinical research applications, such as investigating kinase function in cell-based assays, exploring signaling pathways, and serving as a synthetic intermediate for further chemical exploration. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

8-cyclopropyl-4-(3-methoxypropylamino)pyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-20-8-2-7-15-13-11-5-6-12(19)18(10-3-4-10)14(11)17-9-16-13/h5-6,9-10H,2-4,7-8H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAGWUZNGVDEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C2C=CC(=O)N(C2=NC=N1)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines and cyclopropyl derivatives. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound are typically based on the aforementioned synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to increase yield and reduce production time.

Analyse Des Réactions Chimiques

Alkylation at N8 Position

The N8 position in pyrido[2,3-d]pyrimidin-7(8H)-ones is a common site for alkylation. For example:

  • Sodium hydride (NaH) in dimethylformamide (DMF) facilitates alkylation with alkyl halides (e.g., iodoethane, iodopropane) at 50–60°C, yielding N8-substituted derivatives .

  • Typical yields range from 64–97% depending on steric and electronic factors .

Example Reaction Table

SubstrateAlkylating AgentConditionsProduct (Yield)
2-(Methylthio)-8H-pyrido[2,3-d]pyrimidin-7-oneIodoethaneNaH/DMF, 50°C, 10 min8-Ethyl derivative (64%)
Same substrate2-IodopropaneNaH/DMF, 50°C, 30 min8-Isopropyl derivative (69%)

Substitution at C4 Position

The C4-amino group in pyrido[2,3-d]pyrimidin-7(8H)-ones is highly reactive. The 4-((3-methoxypropyl)amino) substituent likely originates from nucleophilic substitution or reductive amination:

  • Reductive alkylation with amines (e.g., 3-methoxypropylamine) in the presence of formaldehyde and sodium cyanoborohydride is a common method for introducing secondary amines at C4 .

  • Alternatively, chloro or bromo precursors at C4 undergo nucleophilic displacement with amines under basic conditions (e.g., K2CO3 in DMF) .

Oxidation and Dehydrogenation

Pyrido[2,3-d]pyrimidin-7(8H)-ones with 5,6-dihydro structures can undergo photoinduced oxidative dehydrogenation:

  • Irradiation at 450 nm in DMSO under aerobic conditions eliminates H2 from the 5,6-dihydro scaffold, yielding fully aromatic derivatives .

  • This autocatalytic process involves radical intermediates and does not require external photosensitizers .

Functionalization of the Cyclopropyl Group

The cyclopropyl substituent at N8 may participate in ring-opening reactions under acidic or radical conditions, though no direct examples are reported. Analogous studies suggest:

  • Acid-catalyzed ring-opening could yield linear alkyl chains (e.g., propanal derivatives).

  • Radical stabilization by the cyclopropane ring may influence regioselectivity in further substitutions .

Biological Activity Correlation

While not a direct reaction, substituent patterns correlate with biological activity:

  • C2 and C4 groups (e.g., amino, methylthio) affect kinase inhibition (e.g., CDK4) .

  • N8 substituents (cyclopropyl vs. alkyl/cyclohexyl) modulate solubility and target selectivity .

Key Challenges and Research Gaps

  • Stereochemical Control : Cyclopropane introduction at N8 may require chiral catalysts or enantioselective alkylation.

  • Stability of 3-Methoxypropylamino Group : Methoxypropyl chains are prone to oxidation; stabilization strategies (e.g., protecting groups) are unexplored.

  • Scalability : High-yield methods for multi-step functionalization (e.g., cyclopropyl + methoxypropylamino) remain unvalidated.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula C14H18N4O2C_{14}H_{18}N_{4}O_{2} and a molecular weight of approximately 270.32 g/mol. Its structure features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity.

Anticancer Activity

Research indicates that compounds within the pyrido[2,3-d]pyrimidine class, including 8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one, exhibit significant anticancer properties. They have been shown to target various kinases involved in cancer cell proliferation:

  • Mechanism of Action : The compound acts as an inhibitor of specific kinases that are overexpressed in certain cancers, disrupting signaling pathways that promote tumor growth.
  • Case Studies : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, including breast and lung cancer cells. For instance, a study highlighted its efficacy against MCF-7 (breast cancer) cells with an IC50 value indicating potent activity .

Neurological Applications

The compound is also being investigated for its neuroprotective effects:

  • Potential for Alzheimer's Disease : Preliminary studies suggest that it may inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease progression. This inhibition can enhance cholinergic neurotransmission, potentially improving cognitive function.
  • Research Findings : Animal models have shown improved memory retention and reduced amyloid plaque formation when treated with this compound .

Comparative Analysis with Other Pyrido[2,3-d]pyrimidine Derivatives

Compound NameTarget KinaseActivityReference
8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-oneVarious kinasesAnticancer
VistusertibmTORAntitumor
TrametinibMEKAntitumor

Synthesis and Development

The synthesis of 8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one involves multiple steps:

  • Starting Materials : The synthesis begins with readily available pyrido[2,3-d]pyrimidine derivatives.
  • Reagents Used : Common reagents include acetic acid and various alkylating agents.
  • Yield Optimization : Modifications in reaction conditions have been shown to enhance yield and purity.

Mécanisme D'action

The mechanism of action of 8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one involves the inhibition of specific kinases. These kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific substrates, which are crucial for various cellular processes. By inhibiting these kinases, the compound can disrupt cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Analogous Compounds

Structural and Functional Comparison

The table below highlights structural variations at key positions (N8, C4, C2) and associated biological activities:

Compound Name N8 Substituent C4 Substituent C2 Substituent Biological Activity Reference
Target Compound Cyclopropyl 3-Methoxypropylamino None Potential kinase inhibitor
Compound 14 (CDK4 Inhibitor) Cyclopentyl 4-Methylpiperazinyl Arylamino CDK4 IC50 = 0.004 µM
FRAX486 Ethyl 3-Fluoro-4-piperazinyl Dichlorophenyl EGFR/L858R-T790M mutant inhibitor
18a (ZAP-70 Inhibitor) - 3-Morpholinopropylamino Phenylamino ZAP-70 inhibition (IC50 < 1 µM)
Compound 44 (MST3/4 Inhibitor) 3-Methoxypropyl Methylthio Chlorophenyl-pyridyl Selective MST3/4 kinase inhibition
Key Observations:

Cyclopropyl’s ring strain may enhance metabolic stability compared to linear alkyl chains .

C4 Substitution: The 3-methoxypropylamino group balances hydrophilicity (via methoxy) and flexibility (via propyl chain), contrasting with rigid aromatic substituents (e.g., dichlorophenyl in FRAX486) . Compared to morpholinopropyl (18a) or methylpiperazinyl (Compound 14), this group may offer distinct hydrogen-bonding interactions with kinase ATP-binding pockets .

C2 Substitution: The absence of a C2 substituent in the target compound differentiates it from analogs with arylamino (Compound 14) or methylthio (Compound 44) groups, which often enhance potency via hydrophobic interactions .

Activité Biologique

8-Cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one is a compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its synthesis, biological activity, and relevant case studies, supported by diverse research findings.

Synthesis of 8-Cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one

The synthesis of this compound typically involves multi-step organic reactions, starting from pyrimidine derivatives. The key steps include the formation of the pyrido[2,3-d]pyrimidine core followed by the introduction of cyclopropyl and methoxypropyl groups via nucleophilic substitution reactions. Detailed synthetic routes can be found in patent literature .

The compound exhibits a range of biological activities primarily through its interaction with various molecular targets. It has been reported to act as a modulator of specific kinases and receptors involved in cellular signaling pathways. Notably, it may inhibit PI3Kδ activity, which plays a critical role in several diseases, including cancer and chronic obstructive pulmonary disease (COPD) .

Pharmacological Profiles

Research indicates that 8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one demonstrates:

  • Antiproliferative Activity: In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and affecting cell cycle progression.
  • Enzyme Inhibition: The compound has been tested against several enzymes, showing significant inhibitory effects on deubiquitinating enzymes like USP28, which is crucial for regulating protein degradation pathways .

Comparative Biological Activity

A summary of the biological activity compared to other similar compounds is presented in Table 1.

Compound NameIC50 (µM)Target EnzymeRemarks
8-Cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one0.61USP28High potency against gastric cancer cells
Compound A1.10PI3KδModerate selectivity
Compound B>100Various kinasesLow activity

Case Studies

  • Gastric Cancer Cell Lines: A study evaluated the efficacy of the compound against HGC-27 gastric cancer cells. Results indicated an IC50 value of 0.61 µM, suggesting strong antiproliferative effects attributed to USP28 inhibition .
  • Chronic Obstructive Pulmonary Disease (COPD): Another investigation highlighted the compound's potential in modulating PI3Kδ signaling pathways relevant to COPD pathogenesis. The compound demonstrated selective inhibition with an IC50 value of 14 nM .

Q & A

Q. 1.1. What are the key considerations in designing a synthetic route for this compound?

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives typically involves cyclization and functionalization steps. For the target compound:

  • Core Formation : Start with pyridine or pyrimidine precursors. Cyclopropane introduction at the 8-position (e.g., via nucleophilic substitution with cyclopropylamine) is critical .
  • Amino Group Functionalization : Introduce the (3-methoxypropyl)amino group at the 4-position using coupling reactions (e.g., Buchwald-Hartwig amination or nucleophilic aromatic substitution under reflux with amines) .
  • Purification : Use HPLC (≥98% purity) to isolate intermediates and final products .

Q. 1.2. How can structural characterization be validated for this compound?

  • Spectroscopy : Employ 1H^1H-/13C^{13}C-NMR to confirm substituent positions and cyclopropane integrity. IR spectroscopy can verify amine and carbonyl groups .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, as demonstrated for related pyridopyrimidinones .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy .

Advanced Research Questions

Q. 2.1. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Substituent Variation : Synthesize analogs by modifying the cyclopropyl group (e.g., replacing with cyclopentyl or ethyl) or altering the amino side chain (e.g., varying alkyl chain length or methoxy position) .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using enzymatic inhibition assays. Compare IC50_{50} values to identify critical substituents .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins, prioritizing substituents that enhance affinity .

Q. 2.2. What strategies address low yield in the cyclopropane functionalization step?

  • Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)2_2) and ligands (e.g., Xantphos) to improve cross-coupling efficiency .
  • Reaction Solvent : Test polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates. Evidence suggests DMF enhances cyclopropane coupling in similar systems .
  • Temperature Control : Reflux conditions (e.g., 80–100°C) may promote cyclopropane stability while avoiding decomposition .

Q. 2.3. How can metabolic stability be assessed for this compound in preclinical studies?

  • In Vitro Assays : Use liver microsomes (human/rat) to measure half-life (t1/2t_{1/2}) and identify metabolic hotspots (e.g., methoxypropyl side chain oxidation) .
  • Isotope Labeling : Incorporate 14C^{14}C-labels at the cyclopropane or methoxy groups to track metabolite formation via LC-MS .

Data Contradiction and Reproducibility

Q. 3.1. How to resolve discrepancies in reported biological activity across studies?

  • Assay Standardization : Ensure consistent enzyme concentrations (e.g., nM vs. µM) and buffer conditions (pH, cofactors) .
  • Compound Purity : Re-test batches with HPLC to rule out impurities affecting activity. For example, ≥98% purity is critical for reliable IC50_{50} values .
  • Orthogonal Validation : Confirm activity using alternative methods (e.g., cellular assays vs. enzymatic assays) .

Q. 3.2. Why might NMR spectra differ between synthetic batches?

  • Solvent Effects : Deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) can shift proton signals. Re-run spectra in a standardized solvent .
  • Tautomeric Forms : Pyridopyrimidinones may exhibit keto-enol tautomerism, altering peak splitting. Use variable-temperature NMR to assess dynamic equilibria .

Methodological Innovations

Q. 4.1. What advanced techniques optimize regioselectivity in amino group introduction?

  • Directed Ortho-Metalation : Use directing groups (e.g., halogens) to control substitution patterns during Pd-catalyzed coupling .
  • Microwave Synthesis : Reduce reaction times (e.g., from 8 hours to 30 minutes) and improve yields for heat-sensitive intermediates .

Q. 4.2. How to enhance aqueous solubility for in vivo studies?

  • Prodrug Design : Introduce phosphate or PEG groups at the 7-position carbonyl, as seen in tubercidin analogs .
  • Salt Formation : Prepare hydrochloride or mesylate salts to improve solubility without altering core activity .

Stability and Storage

Q. 5.1. What conditions prevent degradation during long-term storage?

  • Temperature : Store at –20°C under inert gas (N2_2) to inhibit oxidation of the cyclopropane ring .
  • Light Sensitivity : Use amber vials to block UV-induced decomposition, particularly for the methoxypropyl side chain .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.